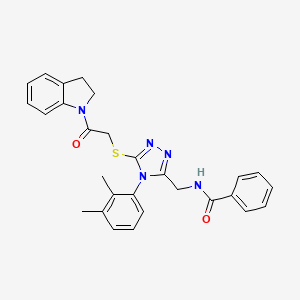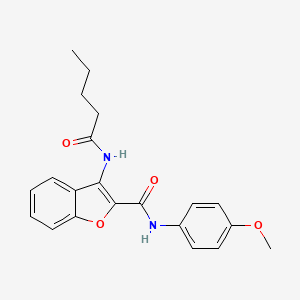
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is involved in the synthesis of various compounds with potential cytotoxic activity. For example, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). This suggests its potential in the development of cancer treatment options.
Anti-Inflammatory and Analgesic Properties
Compounds derived from this compound, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and identified to exhibit significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). These properties suggest their use as cyclooxygenase-1/2 inhibitors, highlighting a potential pathway for developing new anti-inflammatory and pain management drugs.
Anthelmintic Properties
A simplified derivative of albendazole, based on N-(4-methoxyphenyl)pentanamide, demonstrated significant in vitro activity against Toxocara canis, a nematode parasite. This compound, while being less cytotoxic to human and animal cell lines compared to albendazole, maintained efficacy in affecting the viability of parasites in a concentration-dependent manner, suggesting its potential as a novel anthelmintic agent (Taís C. Silva et al., 2022).
Electro-optical Applications
This compound derivatives have been explored for their electro-optical properties. For instance, aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units synthesized from a related monomer exhibited reversible electrochemical oxidation with strong color changes, indicating potential applications in electrochromic devices (S. Hsiao et al., 2015).
Selective Histone Deacetylase Inhibition
Compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have shown potent selective inhibition against histone deacetylase 6 (HDAC6), influencing the phosphorylation and aggregation of tau proteins. This activity suggests potential therapeutic applications for Alzheimer's disease, offering a new avenue for treatment strategies (Hsueh-Yun Lee et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, suggesting potential antimicrobial activity .
Mode of Action
It’s suggested that similar compounds may work by affecting the viability of parasites in a time- and concentration-dependent manner . This could imply an interaction with its targets that leads to changes in their function or structure, thereby affecting their activity.
Biochemical Pathways
N-substituted maleimides, a class of compounds related to N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that the compound may interfere with key biochemical pathways involved in cell wall synthesis, leading to downstream effects on cell viability and growth.
Pharmacokinetics
A study on a similar compound demonstrated an excellent drug-likeness profile as well as adherence to major pharmaceutical companies’ filters . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and therapeutic potential.
Result of Action
The result of the compound’s action is likely related to its potential antimicrobial activity. By interfering with the function of target enzymes and disrupting key biochemical pathways, this compound may lead to changes in cell viability and growth . This could result in the inhibition of microbial growth or the death of microbial cells.
Analyse Biochimique
Biochemical Properties
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide has been found to display anthelmintic properties against the nematode Toxocara canis, similar to the widely used anthelmintic albendazole . It affects the viability of parasites in a time- and concentration-dependent manner .
Cellular Effects
In vitro studies have shown that this compound has a lower cytotoxicity profile to human and animal cell lines compared to albendazole . It also shows promising inhibitory effects against EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed to affect the viability of parasites in a time- and concentration-dependent manner .
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-14-10-12-15(26-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKNUSSHWWIBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
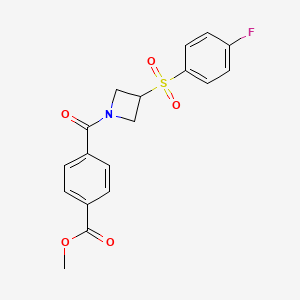
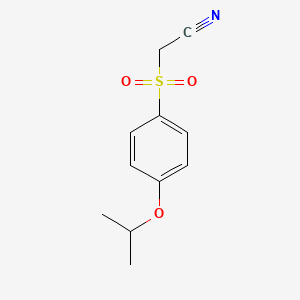
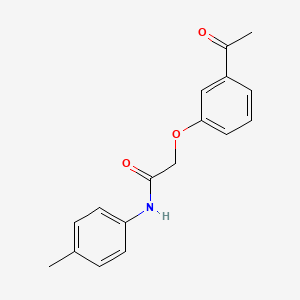
![(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B2991371.png)

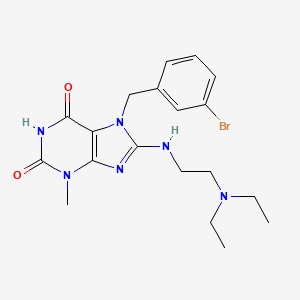

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)
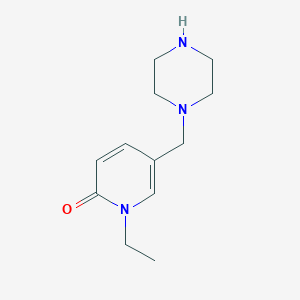
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)
